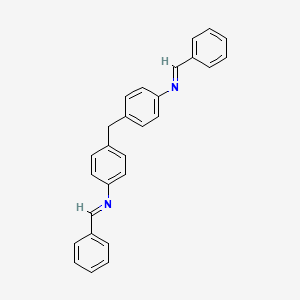![molecular formula C18H16Br2N2O6 B11560433 {2,4-dibromo-6-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11560433.png)
{2,4-dibromo-6-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2,4-DIBROMO-6-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes bromine atoms, a methoxyphenoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2,4-DIBROMO-6-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of bromine atoms into the aromatic ring.
Condensation: Formation of the imino group through condensation reactions.
Acetylation: Introduction of the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products include oxidized derivatives of the methoxyphenoxy group.
Reduction: Products include amine derivatives.
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2,4-DIBROMO-6-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. The bromine atoms and the imino group play crucial roles in its reactivity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved.
Comparison with Similar Compounds
- 2,4-Dibromo-6-nitroaniline
- 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride
- (E,E)-1,6-Dibromo-2,4-hexadiene
Comparison: Compared to these similar compounds, 2-{2,4-DIBROMO-6-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is unique due to the presence of the methoxyphenoxy group and the acetic acid moiety
Properties
Molecular Formula |
C18H16Br2N2O6 |
|---|---|
Molecular Weight |
516.1 g/mol |
IUPAC Name |
2-[2,4-dibromo-6-[(E)-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16Br2N2O6/c1-26-13-2-4-14(5-3-13)27-9-16(23)22-21-8-11-6-12(19)7-15(20)18(11)28-10-17(24)25/h2-8H,9-10H2,1H3,(H,22,23)(H,24,25)/b21-8+ |
InChI Key |
XWMUMPNACHZIKB-ODCIPOBUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-({N'-[(1E)-1-[4-(dimethylamino)phenyl]ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11560361.png)
![5-({[4-(piperidin-1-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11560362.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11560367.png)
![N-(3-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11560368.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide](/img/structure/B11560370.png)

![(2Z)-1-(2,4-dinitrophenyl)-2-[1-(1-methylcyclohexyl)ethylidene]hydrazine](/img/structure/B11560379.png)
![3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11560382.png)
![4-{(E)-[(4-hydroxybenzoyl)hydrazono]methyl}-2-nitrophenyl benzoate](/img/structure/B11560386.png)
![N,N'-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B11560392.png)
![Ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11560397.png)
![1-[4-(Decyloxy)phenyl]-3-[2-(naphthalen-1-yloxy)ethyl]urea](/img/structure/B11560400.png)
![3,4-Dimethoxy-N-({N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11560402.png)
![N-[4-(pentyloxy)phenyl]pyridine-3-carboxamide](/img/structure/B11560404.png)
